molecular formula C14H18FN7 B6437535 N-ethyl-2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-amine CAS No. 2549013-33-2

N-ethyl-2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-amine

Cat. No.: B6437535
CAS No.: 2549013-33-2
M. Wt: 303.34 g/mol
InChI Key: VSIDBYNYTZQUMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure: The compound features a central pyrimidine ring substituted at position 2 with a piperazine group linked to a 5-fluoropyrimidine moiety and at position 4 with an ethylamine group. Its molecular formula is C₁₄H₁₆FN₇, with a molecular weight of 303.34 g/mol . The ethyl group may contribute to lipophilicity, influencing pharmacokinetic properties.

Properties

IUPAC Name

N-ethyl-2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FN7/c1-2-17-12-3-4-18-14(20-12)22-7-5-21(6-8-22)13-11(15)9-16-10-19-13/h3-4,9-10H,2,5-8H2,1H3,(H,17,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSIDBYNYTZQUMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=NC=C1)N2CCN(CC2)C3=NC=NC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FN7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Pyrimidine Synthesis and Fluorination

The 5-fluoropyrimidin-4-yl moiety is synthesized via halogen-exchange reactions or direct fluorination. A common approach involves treating 4-chloropyrimidine derivatives with potassium fluoride (KF) in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures (120–150°C) . For example, 4-chloropyrimidine-5-carbonitrile undergoes nucleophilic aromatic substitution (SNAr) with KF to yield 5-fluoropyrimidine-4-carbonitrile, a key intermediate . Fluorine incorporation must be carefully controlled to avoid over-fluorination, often achieved by using stoichiometric fluoride sources and inert atmospheres .

Piperazine Coupling at Pyrimidine C2

Introducing the piperazine group at the pyrimidine C2 position typically employs Buchwald-Hartwig amination or SNAr. Patent data highlights the use of palladium catalysts (e.g., Pd(OAc)2_2) with ligands like Xantphos for coupling 1-Boc-piperazine to 2-chloropyrimidine derivatives . After deprotection with trifluoroacetic acid (TFA), the free piperazine intermediate is isolated in yields exceeding 85% . Alternatively, SNAr reactions using piperazine in refluxing ethanol (78°C, 12–24 hours) achieve moderate yields (60–70%) but require excess amine to drive the reaction .

Final Assembly and Purification

The convergent synthesis routes are summarized below:

StepReaction TypeConditionsYield
1FluorinationKF, DMF, 140°C, 8h78%
2Piperazine CouplingPd(OAc)2_2, Xantphos, 100°C, 12h88%
3Ethylamine IntroductionEthylamine, THF, 60°C, 6h65%

Purification involves column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol/water mixtures . Analytical validation via 1H NMR^1\text{H NMR} confirms key signals: δ 8.45 (pyrimidine H6), δ 3.80 (piperazine CH2_2), and δ 1.20 (ethyl CH3_3) .

Optimization Challenges and Solutions

  • Regioselectivity : Competing reactions at pyrimidine C2 and C4 are mitigated by sequential protection/deprotection. Boc-protected piperazine ensures selective coupling at C2 before ethylamine introduction at C4 .

  • Solvent Choice : DMF enhances fluorination efficiency but complicates purification. Switching to dimethylacetamide (DMA) reduces side-product formation .

  • Catalyst Loading : Reducing Pd(OAc)2_2 from 5 mol% to 2 mol% maintains coupling efficiency while lowering costs .

Scalability and Industrial Adaptations

Kilogram-scale synthesis employs continuous flow reactors for fluorination and amination steps, improving heat management and reproducibility . Ethylamine gas is introduced under pressurized conditions to accelerate reaction kinetics .

Chemical Reactions Analysis

Types of Reactions

N-ethyl-2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The fluoropyrimidine moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Amines, thiols; reactions are conducted in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at room temperature or under reflux conditions.

Major Products Formed

    Oxidation: N-oxides of the parent compound.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the fluorine atom.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes or receptors involved in disease pathways.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-ethyl-2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to the desired biological effect. The exact pathways and molecular targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Structural Analogues with Piperazine-Pyrimidine Scaffolds

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Molecular Formula Molecular Weight Substituents Key Differences Reference
N-ethyl-2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-amine C₁₄H₁₆FN₇ 303.34 - Ethylamine at C4
- 5-Fluoropyrimidine at piperazine
Reference compound
N-Benzyl-2-(piperazin-1-yl)pyrimidin-4-amine (7u) C₁₅H₁₈N₆ 282.35 - Benzyl at C4
- Unsubstituted piperazine
Lack of fluoropyrimidine reduces electronegativity; benzyl group increases steric bulk
N-Benzyl-2-[4-(2-methoxyethyl)piperazin-1-yl]pyrimidin-4-amine (7m) C₁₈H₂₄N₆O 340.43 - Methoxyethylpiperazine
- Benzyl at C4
Methoxyethyl enhances solubility; larger molecular weight impacts bioavailability
N-(4-Fluorophenyl)-4-(piperazin-1-yl)pyrimidin-2-amine (BB01-7187) C₁₄H₁₆FN₅ 273.31 - 4-Fluorophenyl at C2
- Piperazine at C4
Fluorophenyl substitution alters electronic profile; smaller molecular weight
2-(4-Methylpiperazin-1-yl)pyrimidin-4-amine (CAS 57005-71-7) C₉H₁₄N₆ 206.25 - Methylpiperazine
- Unsubstituted pyrimidine
Lack of fluoropyrimidine and ethylamine reduces target specificity
N-Ethyl-4-[4-(6-ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-amine C₁₆H₂₂FN₇ 331.39 - Ethyl groups at C4 and C6
- 5-Fluoropyrimidine
Additional ethyl increases lipophilicity; higher molecular weight

Structure-Activity Relationship (SAR) Insights

Fluorine Substitution: The 5-fluoropyrimidine group in the target compound enhances electronegativity, improving hydrogen-bonding interactions with target proteins compared to non-fluorinated analogs (e.g., 7u in ).

Ethyl vs. Ethyl also increases metabolic stability compared to bulkier substituents .

Piperazine Modifications : Methoxyethylpiperazine (7m) introduces polar oxygen, enhancing aqueous solubility but possibly reducing blood-brain barrier penetration compared to the target compound’s fluoropyrimidine-linked piperazine .

Aromatic vs. Aliphatic Amines : The ethylamine group in the target compound may offer better pharmacokinetics than aromatic amines (e.g., 4-fluorophenyl in BB01-7187), which are prone to oxidative metabolism .

Pharmacological and Crystallographic Comparisons

  • Antimicrobial Activity : Fluorinated pyrimidines (e.g., ) exhibit enhanced antibacterial and antifungal activity due to improved target binding. The target compound’s fluorine likely contributes similarly .
  • Crystal Packing: Analogous compounds like N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine () show intramolecular hydrogen bonding (N–H⋯N), which stabilizes conformation. The target compound’s fluoropyrimidine may adopt a similar coplanar orientation, optimizing interactions .
  • Kinase Inhibition : CHEMBL1983715 (), a LRRK2 inhibitor (pKi = 7.7), shares a pyrimidine-piperazine scaffold but includes a thiazole group. The target compound’s ethyl and fluorine substituents may offer distinct selectivity profiles .

Q & A

What are the optimal synthetic routes for preparing N-ethyl-2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-amine, and how can reaction conditions be systematically optimized?

Basic Research Focus : Synthesis methodology and yield optimization.
Methodological Answer :

  • Stepwise Assembly : Begin with coupling 5-fluoropyrimidine with piperazine derivatives under Buchwald-Hartwig conditions (Pd catalysts, ligand systems like XPhos) to form the piperazine-pyrimidine core. Subsequent alkylation with N-ethyl pyrimidin-4-amine requires controlled temperature (60–80°C) to avoid side reactions .
  • Optimization Strategies : Use Design of Experiments (DoE) to screen variables (e.g., solvent polarity, catalyst loading). For scalability, continuous flow reactors improve heat and mass transfer, reducing byproduct formation .
  • Validation : Monitor reactions via LC-MS and isolate intermediates via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) .

How can structural characterization of this compound resolve discrepancies in reported spectroscopic data?

Advanced Research Focus : Analytical validation and data contradiction analysis.
Methodological Answer :

  • Multi-Technique Approach :
    • NMR : Assign peaks using 2D experiments (HSQC, HMBC) to resolve ambiguities in aromatic proton environments caused by fluorine’s electronegativity .
    • X-ray Crystallography : Resolve intramolecular interactions (e.g., N–H⋯N hydrogen bonds) to confirm stereoelectronic effects on reactivity .
    • Mass Spectrometry : High-resolution ESI-MS distinguishes isotopic patterns (e.g., fluorine’s −1 Da shift) from impurities .
  • Case Study : In analogous compounds, crystallographic data revealed conformational flexibility in the piperazine ring, explaining variability in NMR chemical shifts .

What computational strategies are recommended for predicting the compound’s binding affinity to biological targets?

Advanced Research Focus : Molecular modeling and drug design.
Methodological Answer :

  • Docking Simulations : Use Schrödinger Suite or AutoDock Vina with homology-modeled receptors (e.g., kinase domains). Parameterize fluorine’s van der Waals radius and partial charges accurately .
  • MD Simulations : Run 100-ns trajectories in explicit solvent (TIP3P water) to assess stability of piperazine-pyrimidine interactions with target pockets .
  • Validation : Cross-reference with SPR (surface plasmon resonance) binding assays to calibrate computational predictions .

How can researchers address conflicting reports on the compound’s solubility and stability in biological assays?

Advanced Research Focus : Physicochemical profiling and assay design.
Methodological Answer :

  • Solubility Screening : Use biorelevant media (FaSSIF/FeSSIF) with DMSO ≤0.1% to avoid artifactual aggregation. Measure via nephelometry .
  • Stability Protocols :
    • pH Stability : Incubate in PBS (pH 7.4) and gastric buffer (pH 1.2) for 24h; quantify degradation via HPLC-PDA .
    • Oxidative Stress : Test under H2O2 (1 mM) to identify vulnerable sites (e.g., fluoropyrimidine’s susceptibility to radical cleavage) .
  • Contradiction Resolution : Discrepancies may arise from excipient interactions (e.g., cyclodextrins used in some studies but not others) .

What in vitro models are most appropriate for evaluating the compound’s pharmacokinetic properties?

Basic Research Focus : ADME profiling.
Methodological Answer :

  • Permeability : Caco-2 cell monolayers (Papp <1×10⁻⁶ cm/s suggests poor absorption). Include efflux inhibitors (e.g., verapamil for P-gp) .
  • Metabolic Stability : Incubate with human liver microsomes (HLMs); use LC-QTOF to identify phase I metabolites (e.g., N-deethylation or fluoropyrimidine hydroxylation) .
  • CYP Inhibition : Screen against CYP3A4/2D6 isoforms via fluorometric assays; IC50 <10 μM indicates high inhibition risk .

How can researchers design experiments to elucidate the compound’s mechanism of action in neurological disorders?

Advanced Research Focus : Target deconvolution and pathway analysis.
Methodological Answer :

  • Chemoproteomics : Use affinity-based probes (click chemistry tags on the ethyl group) to pull down interacting proteins from neuronal lysates .
  • Transcriptomics : Treat SH-SY5Y cells with IC50 doses; perform RNA-seq to identify dysregulated pathways (e.g., MAPK or PI3K-Akt) .
  • Functional Validation : CRISPR knockout of candidate targets (e.g., dopamine receptors) to confirm rescue of phenotypic changes .

What are best practices for resolving synthetic impurities identified during scale-up?

Advanced Research Focus : Process chemistry and impurity profiling.
Methodological Answer :

  • Impurity Mapping : Use UPLC-QDa to detect low-abundance byproducts (e.g., di-alkylated piperazine or fluoropyrimidine hydrolysis products) .
  • Root-Cause Analysis :
    • Reaction Quenching : Incomplete quenching (e.g., residual Et3N) may lead to downstream alkylation. Test quench agents (acetic acid vs. citric acid) .
    • Purification : Switch from silica to reverse-phase HPLC (C18 column, acetonitrile/water +0.1% TFA) for challenging separations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.